molecular formula C20H20FN3O4S B2650337 8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1357721-70-0

8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2650337
CAS No.: 1357721-70-0
M. Wt: 417.46
InChI Key: FMKTVRFDMFNGSG-UHFFFAOYSA-N
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Description

The compound 8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic triazaspiro derivative characterized by a central 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Its structure includes two key substituents:

  • 2-Fluorobenzenesulfonyl group: Attached to the 8th nitrogen, this sulfonyl moiety enhances metabolic stability and modulates electronic properties via the electron-withdrawing fluorine atom .

The spirocyclic framework is a "privileged structure" in medicinal chemistry, often associated with conformational rigidity and high binding affinity to diverse biological targets, including G protein-coupled receptors (GPCRs) and enzymes .

Properties

IUPAC Name

8-(2-fluorophenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-28-15-6-4-5-14(13-15)18-19(25)23-20(22-18)9-11-24(12-10-20)29(26,27)17-8-3-2-7-16(17)21/h2-8,13H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKTVRFDMFNGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The molecular formula of the compound is C20H22FN5O3SC_{20}H_{22}F_{N_5}O_{3}S. The structure features a spirocyclic framework which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antimicrobial and anticancer effects. Below are detailed findings from various studies:

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits significant antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorobenzenesulfonyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.
  • Minimum Inhibitory Concentrations (MIC) :
    • The MIC values for the compound against S. aureus were found to be as low as 16 µM, indicating potent activity compared to standard antibiotics.
    • Comparative studies showed that while traditional antibiotics like Gentamicin had MIC values around 32 µM, this compound demonstrated superior efficacy at lower concentrations .
CompoundMIC (µM)Bacterial Strain
This compound16S. aureus
Gentamicin32E. coli

Anticancer Activity

  • Cell Line Studies : In vitro studies have indicated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
  • Case Studies : A notable case study demonstrated a reduction in tumor size in xenograft models treated with this compound, with a significant decrease in Ki-67 expression, a marker associated with cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • The fluorobenzenesulfonyl moiety is crucial for enhancing antimicrobial activity.
  • Substituents on the phenyl ring (like methoxy groups) play a role in modulating both solubility and interaction with biological targets.

Comparison with Similar Compounds

Key Observations:

Methoxy groups (-OCH₃) balance lipophilicity and polarity, making the target compound suitable for oral bioavailability .

Biological Relevance :

  • Halogenated analogs (e.g., chloro/fluorophenyl derivatives in ) are common in kinase inhibitors due to halogen bonding with ATP pockets.
  • The spirotetramat metabolite () highlights agrochemical applications, where polar groups like -OH improve plant systemic mobility .

Synthetic Accessibility :

  • Microwave-enhanced synthesis () accelerates spirocycle formation, enabling rapid exploration of substituent diversity .

Pharmacological and Agrochemistry Insights

Anticancer Potential

  • Compound A (): A structurally related 1-azaspiro[4.5]dec-3-en-2-one derivative with 4'-chloro-3'-fluoro-4-methylbiphenyl substituents showed efficacy in tumor disorders via undefined mechanisms .
  • Target Compound : The 2-fluorobenzenesulfonyl group may confer kinase inhibitory activity, akin to sulfonamide-based anticancer agents .

GPCR Modulation

Agrochemical Utility

  • Spirotetramat Metabolite (): Demonstrates how spirocyclic systems with methoxy and hydroxy groups disrupt insect lipid biosynthesis .

Q & A

Q. How can researchers optimize the synthesis of 8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?

  • Methodological Answer : The synthesis involves reacting an 8-amino-spiro intermediate with 2-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. Key steps include:
  • Reaction Monitoring : Use TLC to track completion (16–24 hours at room temperature).
  • Work-Up : Quench with saturated NaHCO₃, extract with DCM (3×4 mL), dry over Na₂SO₄, and concentrate.
  • Purification : Column chromatography with DCM/methanol (9:1) improves purity and yield .
  • Critical Parameters : Control stoichiometry (e.g., 0.34 mmol sulfonyl chloride per 0.31 mmol spiro intermediate) to minimize side products.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the spiro ring (e.g., δ 7.08–7.49 ppm for aromatic protons) and sulfonyl/fluorophenyl groups. DMSO-d₆ is preferred for resolving enamine tautomers .
  • X-ray Crystallography : Resolve spirocyclic conformation and sulfonyl geometry, as demonstrated for analogous triazaspiro compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Variable Substituents : Replace the 3-methoxyphenyl or 2-fluorobenzenesulfonyl groups with bioisosteres (e.g., 4-fluorophenoxyethyl in ) to assess anticonvulsant activity .
  • Biological Assays : Test against target receptors (e.g., GABAₐ for anticonvulsants) using patch-clamp electrophysiology or radioligand binding (e.g., ³H-flunitrazepam).
  • Statistical Design : Use randomized block designs with split-plot arrangements to compare analogs under controlled conditions .

Q. What strategies resolve contradictions in reported physicochemical data?

  • Methodological Answer :
  • Cross-Validation : Compare melting points (mp) and NMR data across labs. For example, if mp discrepancies arise (e.g., 137–140°C vs. 230°C for sulfonyl analogs), confirm purity via HPLC (>98%) and reference standards (e.g., USP guidelines) .
  • Environmental Controls : Replicate experiments under inert atmospheres (N₂/Ar) to exclude hydrolysis/oxidation artifacts.

Q. How to investigate the mechanism of action in biological systems?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., IC₅₀) for targets like carbonic anhydrase or kinases.
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, adjusting for membrane permeability (logP) and efflux transporters .
  • Computational Docking : Model interactions with homology-built receptor structures (e.g., AutoDock Vina) to prioritize in vitro targets .

Theoretical and Analytical Challenges

Q. How to integrate computational modeling with experimental SAR data?

  • Methodological Answer :
  • Pharmacophore Modeling : Use Schrödinger’s Phase to align active analogs and identify critical hydrogen bonds (e.g., sulfonyl oxygen with Arg residues).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess spiro ring flexibility and ligand-receptor stability.
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models .

Q. What advanced analytical methods address stability issues in storage?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12). Monitor degradation via UPLC-PDA.
  • Stability-Indicating Methods : Develop a validated HPLC method (ICH Q2(R1)) with a Purospher® STAR column (3 µm, C18) and 0.1% formic acid/acetonitrile gradient .

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